molecular formula C22H25N3O4S2 B2930421 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide CAS No. 866846-45-9

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2930421
CAS No.: 866846-45-9
M. Wt: 459.58
InChI Key: MJAGTELZXADAAH-UHFFFAOYSA-N
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Description

The compound 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide features a bicyclic thieno[3,4-d][1,3]thiazol-5,5-dioxide core substituted with a 3,5-dimethylphenyl group and an N-(3-methoxyphenyl)acetamide side chain. Its structural complexity arises from the fused thieno-thiazol system, which confers rigidity and electronic effects due to the sulfone group (5,5-dioxo). The 3,5-dimethylphenyl substituent enhances lipophilicity, while the 3-methoxyphenyl acetamide moiety may influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-7-15(2)9-17(8-14)25(22-24-19-12-31(27,28)13-20(19)30-22)11-21(26)23-16-5-4-6-18(10-16)29-3/h4-10,19-20H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGTELZXADAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)OC)C3=NC4CS(=O)(=O)CC4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[3,4-d][1,3]thiazole core: This can be achieved through a cyclization reaction involving appropriate thiophene and thiazole precursors under specific conditions.

    Introduction of the dimethylphenyl group: This step may involve a substitution reaction where the dimethylphenyl group is introduced to the thieno[3,4-d][1,3]thiazole core.

    Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction, where the methoxyphenylacetamide is coupled to the intermediate product from the previous step.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • Thieno[3,4-d] thiazole-5,5-dione core

  • Acetamide linker

  • Aromatic substituents (3,5-dimethylphenyl and 3-methoxyphenyl).

Thieno-Thiazole Core

The 5,5-dioxo-thieno[3,4-d] thiazole moiety is electron-deficient due to sulfone groups, making it susceptible to nucleophilic substitution. In related compounds (e.g., EVT-3035412), this core participates in:

  • Ring-opening reactions with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Electrophilic aromatic substitution at the sulfur or nitrogen atoms under acidic catalysis.

Acetamide Linker

The acetamide group may undergo:

  • Hydrolysis : Acidic or basic conditions could cleave the amide bond, yielding carboxylic acid and amine derivatives.

  • Nucleophilic substitution : The carbonyl carbon could react with Grignard reagents or organometallics.

Aromatic Substituents

  • 3,5-Dimethylphenyl : Electron-donating methyl groups enhance electrophilic substitution (e.g., halogenation, nitration).

  • 3-Methoxyphenyl : The methoxy group directs electrophilic substitution to para/ortho positions but may undergo demethylation under strong acids.

Hypothetical Reaction Pathways

Based on analogous compounds (e.g., EVT-2724567, Aldrich L408581 ):

Reaction Type Conditions Expected Products
Hydrolysis HCl (6M), refluxCarboxylic acid (from acetamide) + 3-methoxyaniline
Nucleophilic Attack NaSH, DMF, 80°CThiol-substituted thieno-thiazole derivative
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro group introduced at para position of 3-methoxyphenyl
Oxidation KMnO₄, H₂O, heatSulfone groups remain intact; methyl groups oxidize to carboxylic acids

Comparative Reactivity with Analogues

  • Thieno-Thiazole Derivatives : The 5,5-dioxo group in this compound increases electrophilicity compared to non-sulfonated analogues (e.g., N-benzyl-3-({5,5-dioxo...).

  • Acetamide Stability : The steric bulk of 3,5-dimethylphenyl may slow hydrolysis compared to simpler acetamides (e.g., N-(4-methoxyphenyl)-N-methylacetamide ).

Challenges and Research Gaps

  • No experimental data directly validate these pathways for the target compound.

  • Stability under photolytic or thermal conditions is unknown.

  • Biological interactions (e.g., enzyme inhibition) suggest potential for tailored reactions but require validation.

Scientific Research Applications

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analog: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide ()

  • Core Structure: Shares the thieno[3,4-d][1,3]thiazol-5,5-dioxide system but lacks the acetamide side chain.
  • Substituents : A 3,4-dimethoxyphenyl group replaces the 3,5-dimethylphenyl group in the target compound. Methoxy groups increase electron density and polarity compared to methyl groups.
  • Pharmacological Implications : The dimethoxy substitution may enhance solubility but reduce membrane permeability relative to the dimethyl analog. The absence of the acetamide side chain likely alters target binding specificity .

Anti-Proliferative Indazole Derivatives ()

Compounds such as 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide share the acetamide linkage but differ in core structure (indazole vs. thieno-thiazol).

  • Biological Activity : These indazole derivatives exhibit anti-proliferative activity, suggesting that the acetamide moiety in the target compound could confer similar properties if paired with a bioactive core .

Thiadiazole-Triazine Derivatives ()

  • Core Structure: Features a 1,3,4-thiadiazole[3,2-a][1,3,5]triazine system, distinct from the thieno-thiazol core.
  • Functional Groups : The trichloroethyl and aryl-thiadiazolyl groups introduce steric bulk and halogenated electron-withdrawing effects.
  • Analytical Insights: X-ray diffraction studies of intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar geometries, contrasting with the fused bicyclic rigidity of the target compound .

Pharmacopeial Thiazolylmethyl Carbamates ()

  • Core Structure: Thiazole rings with hydroperoxy and ureido substituents differ significantly from the sulfone-containing thieno-thiazol system.
  • Functional Complexity : The hydroperoxypropan-2-yl group introduces oxidative instability, unlike the stable sulfone in the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Thieno[3,4-d][1,3]thiazol 3,5-Dimethylphenyl, 3-methoxyphenyl High lipophilicity, potential H-bonding
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)... Thieno[3,4-d][1,3]thiazol 3,4-Dimethoxyphenyl Enhanced solubility, reduced permeability
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-...} Indazole Ethoxyphenyl, morpholine Anti-proliferative activity
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4...} Thiadiazole-triazine Trichloroethyl, aryl-thiadiazolyl Planar geometry, halogenated effects

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that belongs to a class of thiazole derivatives. Its structure includes multiple functional groups that may confer various biological activities. The presence of thieno and thiazole rings is often associated with a range of pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing thiazole and thieno moieties exhibit significant anticancer properties. For example:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways such as PI3K/Akt or MAPK pathways.
  • Case Study : A related thiazole derivative was shown to inhibit tumor growth in xenograft models by promoting cell cycle arrest and apoptosis in human cancer cell lines.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity against a broad spectrum of pathogens:

  • Mechanism : They may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Research Findings : Studies have reported that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines or modulate NF-kB signaling pathways.
  • Research Findings : In animal models, administration of related compounds resulted in reduced inflammation markers and improved outcomes in models of rheumatoid arthritis.

Neuroprotective Effects

Some thiazole derivatives have been investigated for neuroprotective effects:

  • Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : A study on a structurally similar compound showed its potential to enhance cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismRelated Studies
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall
Anti-inflammatoryModulation of cytokines
NeuroprotectiveProtection against oxidative stress

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